molecular formula C8H8N2O B1316233 3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 40000-79-1

3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1316233
CAS No.: 40000-79-1
M. Wt: 148.16 g/mol
InChI Key: KQJVDEBWHJRJBT-UHFFFAOYSA-N
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Description

3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,8-naphthyridin-2-one.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: 1,8-naphthyridin-2-one.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dihydro-1,8-naphthyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1,8-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1,8-naphthyridin-2-one: A closely related compound with similar structural features but lacking the dihydro moiety.

    Quinolines: Another class of heterocyclic compounds with a similar bicyclic structure but differing in the position of nitrogen atoms.

Uniqueness

3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific arrangement of nitrogen atoms and the presence of a dihydro moiety, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJVDEBWHJRJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579709
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-79-1
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In step (a) trimethylacetamide may be reacted with 2-chloro-6-(methyloxy)pyridine. In step (b) the product of step (a) may be treated with n-butyl lithium and 1,2-dibromoethane. The product from step (b) may be treated in step (c) with n-butyl acrylate. Hydrogenation in the presence of palladium on carbon in step (d) can yield the hydrogenated product. The product of step (d) may be cyclised in step (e) to yield the 3,4-dihydro-1,8-naphthyridin-2(1H)-one by treatment with hydrochloric acid. In step (f) the oxirane may be formed by reaction with sodium hydride then with (2S)-2-oxiranylmethyl 3-nitrobenzenesulfonate. Cyclisation to the imidazonaphthyridine may be done by heating the oxirane, or microwave power. Step (h) to attach the 4-(N-tert-butoxycarbonylamino) piperidine moiety may be performed by formation of the methanesulfonate, then reaction with the corresponding amine. Aromatisation of the ring in step (i) may be done by treatment with DDQ followed by heating. The amine may then be deprotected using acid hydrolysis, step (j) to yield the amine (IIA), which may then be reacted with a compound of Formula IIB e.g. an aldehyde to form the compound of Formula (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route for producing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones?

A: A published synthetic strategy utilizes the inverse electron-demand Diels–Alder reaction. This method starts with 1,2,4-triazines containing both an acylamino group and a terminal alkyne side chain. The alkyne group first undergoes a Sonogashira cross-coupling reaction with an aryl halide. The resulting product then undergoes an intramolecular inverse electron-demand Diels–Alder reaction. This efficiently forms the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. []

Q2: Are there enantioselective syntheses available for specific isomers of 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives?

A: Yes, researchers have developed enantioselective syntheses for both (R)- and (S)-enantiomers of specific derivatives. This includes (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one [], as well as (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-one. [] The specific synthetic methodologies employed are described in the respective publications.

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